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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

Cat. No.: B1267373

An In-depth Technical Guide to 4-Bromo-2-
phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 4-Bromo-2-phenylquinoline, a heterocyclic compound with potential applications
in medicinal chemistry and materials science. This document details its synthesis,
characterization, and reactivity, supported by experimental protocols and quantitative data.

Physicochemical Properties

4-Bromo-2-phenylquinoline is a solid at room temperature with the molecular formula
Ci1sH10BrN. While extensive experimental data is not readily available in public literature, a
combination of computed properties and data from analogous compounds provides valuable
insights into its physical characteristics. Commercial suppliers indicate that it should be stored
under an inert atmosphere at 2-8°C.[1][2]

Table 1: Physical and Chemical Properties of 4-Bromo-2-phenylquinoline
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Property Value Source

Molecular Formula CisH10BrN Computed

Molecular Weight 284.15 g/mol Computed[1]

CAS Number 5427-93-0 [1]

Predicted pKa 2.90+0.13 ChemicalBook][3]
XLogP3 4.3 PubChem (Computed)
Hydrogen Bond Donor Count 0 PubChem (Computed)
Hydrogen Bond Acceptor

Count 1 PubChem (Computed)
Rotatable Bond Count 1 PubChem (Computed)
Exact Mass 282.99966 PubChem (Computed)
Monoisotopic Mass 282.99966 PubChem (Computed)
Topological Polar Surface Area  12.9 A2 PubChem (Computed)
Boiling Point No data available

Melting Point No data available

Solubility No data available

Spectroscopic Characterization

Detailed experimental spectroscopic data for 4-Bromo-2-phenylquinoline is scarce in publicly
accessible databases. However, based on the known spectral characteristics of quinoline
derivatives and related bromo-aromatic compounds, the following spectral properties can be
anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
(typically & 7.0-9.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex
splitting patterns due to spin-spin coupling.
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e 13C NMR: The carbon NMR spectrum will display signals for the 15 carbon atoms of the
molecule. The carbon atom attached to the bromine (C4) is expected to have a chemical
shift in the range of d 115-125 ppm. The chemical shifts of other carbons in the quinoline and
phenyl rings will appear in the aromatic region (6 120-150 ppm).

2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and
fragmentation pattern of 4-Bromo-2-phenylquinoline.[4] Under electron ionization (El), the
molecule is expected to exhibit a prominent molecular ion peak. A characteristic isotopic
pattern for bromine (*°Br and 81Br in approximately 1:1 ratio) will be observed for the molecular
ion and any bromine-containing fragments.[5] The primary fragmentation pathway is likely the
loss of a bromine radical to form a stable phenyl-quinoline cation.[5]

2.3. Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-phenylquinoline will show characteristic absorption bands for
the aromatic C-H and C=C stretching vibrations.

e Aromatic C-H stretching: Expected in the region of 3100-3000 cm~1.
e Aromatic C=C stretching: Multiple bands are anticipated in the 1600-1450 cm~* region.

e C-Br stretching: A band in the lower frequency region, typically between 600 and 500 cm™1,
is indicative of the carbon-bromine bond.

Synthesis of 4-Bromo-2-phenylquinoline

Several synthetic strategies can be employed to prepare 4-Bromo-2-phenylquinoline. One
common approach involves the bromination of a suitable precursor, such as 2-phenylquinolin-
4-ol.

3.1. Synthesis from 2-Phenylquinolin-4-ol

This method involves the conversion of the hydroxyl group at the 4-position of the quinoline
ring to a bromine atom.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1267373?utm_src=pdf-body
https://www.chemistryconnected.com/courses/NMR/NMRshifts1H-general.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mass_Spectrometry_Fragmentation_of_4_Bromobiphenyl.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mass_Spectrometry_Fragmentation_of_4_Bromobiphenyl.pdf
https://www.benchchem.com/product/b1267373?utm_src=pdf-body
https://www.benchchem.com/product/b1267373?utm_src=pdf-body
https://www.benchchem.com/product/b1267373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

@inaﬁng Agent (e.g., POBr3 or PBrs/DMF)

Synthetic Workflow

2-Phenylquinolin-4-ol

romination

4-Bromo-2-phenylquinoline

Click to download full resolution via product page
Caption: Synthesis of 4-Bromo-2-phenylquinoline.

Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline (General
Procedure)

This protocol for the synthesis of the parent 4-bromoquinoline can be adapted for 4-Bromo-2-
phenylquinoline starting from 2-phenylquinolin-4-ol.

o Reaction Setup: To a stirred solution of 2-phenylquinolin-4-ol in an anhydrous solvent such
as N,N-dimethylformamide (DMF), slowly add a brominating agent like phosphorus
tribromide (PBr3) or phosphorus oxybromide (POBrs3) under an inert atmosphere (e.g.,
nitrogen).[6]

e Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature
(e.g., 60-100 °C) for several hours. The progress of the reaction should be monitored by a
suitable technique like Thin Layer Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully
poured into ice water. The resulting mixture is then neutralized with a base, such as a
saturated sodium bicarbonate solution.
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o Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl

acetate or dichloromethane).

 Purification: The combined organic layers are washed with brine, dried over an anhydrous
drying agent (e.g., NazSOa4 or MgSOa), and the solvent is removed under reduced pressure.
The crude product can be further purified by column chromatography on silica gel or by

recrystallization from a suitable solvent.

Chemical Reactivity and Potential Transformations

The bromine atom at the 4-position of the quinoline ring is a versatile handle for further
chemical modifications, making 4-Bromo-2-phenylquinoline a valuable intermediate in
organic synthesis. It is particularly amenable to palladium-catalyzed cross-coupling reactions

and nucleophilic aromatic substitutions.
4.1. Palladium-Catalyzed Cross-Coupling Reactions

e Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon
bond by coupling 4-Bromo-2-phenylquinoline with an organoboron reagent (e.g., an
arylboronic acid) in the presence of a palladium catalyst and a base.[7][8][9][10] This
provides access to a wide range of 4-aryl-2-phenylquinolines.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1267373?utm_src=pdf-body
https://www.benchchem.com/product/b1267373?utm_src=pdf-body
https://www.researchgate.net/figure/Suzuki-cross-coupling-of-4a-f-h-with-arylboronic-acids-Reagents-and-conditions-i_fig4_287147147
https://m.youtube.com/watch?v=yVq6sj3VHLE
https://www.researchgate.net/figure/The-Suzuki-coupling-reaction-of-arylbromides-with-phenylboronic-acid_tbl1_216291011
https://m.youtube.com/watch?v=C2tEyahbbLU
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

4-Bromo-2-phenylquinoline

l

Suzuki-Miyaura Coupling

Arylboronic Acid

l

4-Aryl-2-phenylquinoline

Pd Catalyst, Base

Cytotoxicity Assay Workflow

Cancer Cell Line

'

Treatment with

4-Bromo-2-phenylquinoline

:

Incubation

l

MTT Assay

l

Measurement of
Cell Viability (ICso)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b1267373?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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